Cas no 2227745-59-5 ((2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol)

(2S)-4-[2-(Propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol is a chiral thiazole derivative characterized by its stereospecific (2S) configuration and functionalized alkyl side chain. This compound is of interest in synthetic and medicinal chemistry due to its structural motif, which combines a thiazole heterocycle with a hydroxyl-bearing butyl chain. The presence of the isopropyl group on the thiazole ring enhances steric and electronic properties, potentially influencing binding affinity in bioactive applications. Its chiral center and polar hydroxyl group make it a versatile intermediate for asymmetric synthesis or as a scaffold for pharmacologically active molecules. The compound's well-defined stereochemistry and modular structure offer advantages in precision-driven research applications.
(2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol structure
2227745-59-5 structure
商品名:(2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol
CAS番号:2227745-59-5
MF:C10H17NOS
メガワット:199.313081502914
CID:6000021
PubChem ID:165611770

(2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol
    • (2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol
    • EN300-1748802
    • 2227745-59-5
    • インチ: 1S/C10H17NOS/c1-7(2)10-11-9(6-13-10)5-4-8(3)12/h6-8,12H,4-5H2,1-3H3/t8-/m0/s1
    • InChIKey: OMFSGEXLXHRAOL-QMMMGPOBSA-N
    • ほほえんだ: S1C=C(CC[C@H](C)O)N=C1C(C)C

計算された属性

  • せいみつぶんしりょう: 199.10308534g/mol
  • どういたいしつりょう: 199.10308534g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

(2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1748802-2.5g
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol
2227745-59-5
2.5g
$3782.0 2023-09-20
Enamine
EN300-1748802-10.0g
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol
2227745-59-5
10g
$8295.0 2023-06-03
Enamine
EN300-1748802-5g
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol
2227745-59-5
5g
$5594.0 2023-09-20
Enamine
EN300-1748802-10g
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol
2227745-59-5
10g
$8295.0 2023-09-20
Enamine
EN300-1748802-0.1g
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol
2227745-59-5
0.1g
$1697.0 2023-09-20
Enamine
EN300-1748802-1.0g
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol
2227745-59-5
1g
$1929.0 2023-06-03
Enamine
EN300-1748802-0.25g
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol
2227745-59-5
0.25g
$1774.0 2023-09-20
Enamine
EN300-1748802-0.05g
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol
2227745-59-5
0.05g
$1620.0 2023-09-20
Enamine
EN300-1748802-0.5g
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol
2227745-59-5
0.5g
$1851.0 2023-09-20
Enamine
EN300-1748802-5.0g
(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol
2227745-59-5
5g
$5594.0 2023-06-03

(2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol 関連文献

(2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-olに関する追加情報

Recent Advances in the Study of (2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol (CAS: 2227745-59-5)

In recent years, the compound (2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol (CAS: 2227745-59-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole ring and chiral center, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. The latest studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacokinetic properties.

A recent study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of (2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol. The researchers demonstrated that this compound effectively inhibits the NF-κB signaling pathway, which plays a critical role in inflammation. In vitro and in vivo experiments revealed a significant reduction in pro-inflammatory cytokines, suggesting its potential as a novel anti-inflammatory agent. The study also highlighted the compound's favorable safety profile, with minimal cytotoxicity observed in normal cells.

Another groundbreaking research effort, detailed in ACS Chemical Biology, explored the anticancer potential of (2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol. The study identified that the compound induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway. Notably, it exhibited selective toxicity towards cancer cells while sparing healthy ones, a property highly sought after in oncology drug development. The researchers also performed molecular docking studies to understand the compound's interaction with key apoptotic proteins, providing insights for further structural optimization.

From a synthetic chemistry perspective, advancements have been made in the scalable production of (2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol. A recent publication in Organic Process Research & Development described an efficient enantioselective synthesis route, achieving high yield and purity. This development is crucial for facilitating future preclinical and clinical studies, as it ensures a reliable supply of the compound for further investigation.

Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary results indicate good oral bioavailability and a reasonable half-life, making it a viable candidate for oral administration. However, further studies are needed to assess its potential drug-drug interactions and long-term safety.

In conclusion, (2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol (CAS: 2227745-59-5) represents a promising scaffold for the development of new therapeutic agents. Its diverse biological activities, coupled with recent advancements in synthesis and pharmacokinetics, underscore its potential in addressing unmet medical needs. Future research should focus on clinical translation and exploring its applications in combination therapies.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量